molecular formula C18H31NO2 B14177110 18-Aminooctadeca-9,12,15-trienoic acid CAS No. 923977-02-0

18-Aminooctadeca-9,12,15-trienoic acid

Cat. No.: B14177110
CAS No.: 923977-02-0
M. Wt: 293.4 g/mol
InChI Key: PPHQVPLNKDVKLX-UHFFFAOYSA-N
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Description

18-Aminooctadeca-9,12,15-trienoic acid is a unique fatty acid derivative characterized by the presence of an amino group at the 18th carbon and three double bonds at the 9th, 12th, and 15th positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 18-aminooctadeca-9,12,15-trienoic acid typically involves the introduction of an amino group into the linolenic acid structure. This can be achieved through various chemical reactions, including:

    Amination Reactions: Utilizing reagents such as ammonia or amines under specific conditions to introduce the amino group.

    Catalytic Hydrogenation: Employing catalysts like palladium or platinum to facilitate the addition of the amino group.

Industrial Production Methods: Industrial production of this compound may involve:

Chemical Reactions Analysis

Types of Reactions: 18-Aminooctadeca-9,12,15-trienoic acid undergoes various chemical reactions, including:

    Oxidation: The double bonds in the compound can be oxidized using reagents like potassium permanganate or ozone.

    Reduction: The amino group can be reduced to form different derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in substitution reactions with halides or other electrophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, ozone, and mild acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous conditions.

    Substitution: Halides, electrophiles, and polar solvents.

Major Products:

Scientific Research Applications

18-Aminooctadeca-9,12,15-trienoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 18-aminooctadeca-9,12,15-trienoic acid involves its interaction with cellular membranes and signaling pathways. The compound can:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the amino group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

923977-02-0

Molecular Formula

C18H31NO2

Molecular Weight

293.4 g/mol

IUPAC Name

18-aminooctadeca-9,12,15-trienoic acid

InChI

InChI=1S/C18H31NO2/c19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18(20)21/h1-2,5,7,11,13H,3-4,6,8-10,12,14-17,19H2,(H,20,21)

InChI Key

PPHQVPLNKDVKLX-UHFFFAOYSA-N

Canonical SMILES

C(CCCC=CCC=CCC=CCCN)CCCC(=O)O

Origin of Product

United States

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